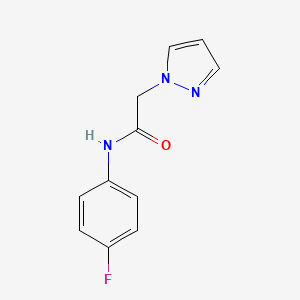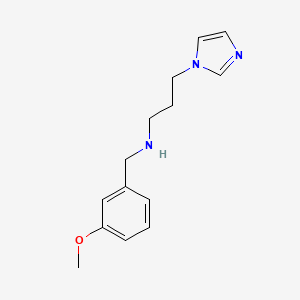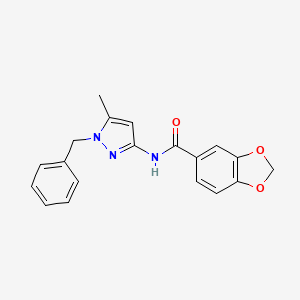
4-bromo-N-(1H-indazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(1H-indazol-5-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is also known as BI-2536 and has been found to exhibit anti-tumor activity in various cancer cell lines.
Applications De Recherche Scientifique
4-bromo-N-(1H-indazol-5-yl)benzamide has been extensively studied for its potential applications in cancer research. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and ovarian cancer. This compound has been shown to inhibit the activity of Polo-like kinase 1 (PLK1), which is a key regulator of cell division. PLK1 is overexpressed in many types of cancer, and inhibiting its activity can lead to cell cycle arrest and apoptosis.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(1H-indazol-5-yl)benzamide involves the inhibition of PLK1 activity. PLK1 is a serine/threonine kinase that plays a critical role in cell division. It is involved in the regulation of mitotic entry, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of PLK1 activity leads to defects in these processes, which can ultimately result in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(1H-indazol-5-yl)benzamide are primarily related to its inhibition of PLK1 activity. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to tumor regression. In addition, 4-bromo-N-(1H-indazol-5-yl)benzamide has been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-(1H-indazol-5-yl)benzamide in lab experiments is its specificity for PLK1. This compound has been shown to selectively inhibit PLK1 activity without affecting other kinases. This specificity makes it a valuable tool for studying the role of PLK1 in cell division and cancer progression. However, one limitation of using 4-bromo-N-(1H-indazol-5-yl)benzamide is its low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on 4-bromo-N-(1H-indazol-5-yl)benzamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the potential therapeutic applications of 4-bromo-N-(1H-indazol-5-yl)benzamide in cancer treatment. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, there is potential for the use of 4-bromo-N-(1H-indazol-5-yl)benzamide in combination with other anti-cancer agents to enhance their effectiveness. Overall, the potential applications of 4-bromo-N-(1H-indazol-5-yl)benzamide in cancer research make it an important area of study for future research.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(1H-indazol-5-yl)benzamide involves a multi-step process that starts with the reaction of 4-bromoaniline with 2-chloroacetyl chloride to yield 4-bromo-N-(2-chloroacetyl)aniline. This intermediate is then reacted with 5-aminooxazole in the presence of sodium hydride to produce 4-bromo-N-(1H-indazol-5-yl)benzamide. The yield of this reaction is typically around 30%.
Propriétés
IUPAC Name |
4-bromo-N-(1H-indazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-11-3-1-9(2-4-11)14(19)17-12-5-6-13-10(7-12)8-16-18-13/h1-8H,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCNDXJSKJQOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1H-indazol-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)
![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)

![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)


![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
![N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide](/img/structure/B7460358.png)

![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)


![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7460386.png)